

## **Akr1C3-IN-7 chemical structure and properties**

Author: BenchChem Technical Support Team. Date: December 2025



# In-Depth Technical Guide: Akr1C3-IN-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Akr1C3-IN-7**, a potent and selective inhibitor of the aldo-keto reductase 1C3 (AKR1C3) enzyme. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided.

## **Chemical Structure and Properties**

**Akr1C3-IN-7**, systematically named 2-(6-methoxy-3-methyl-4-oxo-4H-quinazolin-3-yl)-N-(p-tolyl)acetamide, is a novel synthetic compound identified as a potent AKR1C3 inhibitor. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of Akr1C3-IN-7



| Property          | Value                                                                        | Reference |  |
|-------------------|------------------------------------------------------------------------------|-----------|--|
| IUPAC Name        | 2-(6-methoxy-3-methyl-4-oxo-<br>4H-quinazolin-3-yl)-N-(p-<br>tolyl)acetamide | N/A       |  |
| Molecular Formula | C24H20N2O4                                                                   | [1]       |  |
| Molecular Weight  | 400.43 g/mol                                                                 | [1]       |  |
| Canonical SMILES  | COC1=CC2=C(C=C1)N(C(=O)<br>C(N(C)C2)=O)CC(=O)NC3=C<br>C=C(C)C=C3             | N/A       |  |
| Appearance        | White to off-white solid N/A                                                 |           |  |
| Solubility        | Soluble in DMSO                                                              | N/A       |  |
| Melting Point     | Not Reported                                                                 | N/A       |  |
| Boiling Point     | Not Reported                                                                 | N/A       |  |

# **Biological Activity**

**Akr1C3-IN-7** is a highly potent and selective inhibitor of the human AKR1C3 enzyme. AKR1C3 is a critical enzyme in the biosynthesis of androgens and is overexpressed in several cancers, including castration-resistant prostate cancer, making it a key therapeutic target.

Table 2: In Vitro Biological Activity of Akr1C3-IN-7

| Parameter              | Value           | Cell Line/Target            | Reference |
|------------------------|-----------------|-----------------------------|-----------|
| AKR1C3 IC50            | 0.19 μΜ         | Recombinant Human<br>AKR1C3 | [1]       |
| Antiproliferative IC50 | 54.81 ± 2.47 μM | 22rv1 (Prostate<br>Cancer)  | [1]       |

# **Mechanism of Action and Signaling Pathway**



**Akr1C3-IN-7** exerts its biological effect by directly inhibiting the enzymatic activity of AKR1C3. This enzyme is a key player in the steroidogenic pathway, catalyzing the reduction of androstenedione to testosterone. In castration-resistant prostate cancer, the intratumoral production of androgens mediated by AKR1C3 can drive tumor growth despite androgen deprivation therapy. By inhibiting AKR1C3, **Akr1C3-IN-7** effectively blocks this pathway, leading to a reduction in androgen levels within the tumor microenvironment and subsequent inhibition of cancer cell proliferation.

The diagram below illustrates the role of AKR1C3 in the androgen biosynthesis pathway and the point of intervention for Akr1C3-IN-7.



Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of AKR1C3 in androgen biosynthesis and the inhibitory action of **Akr1C3-IN-7**.

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the characterization of **Akr1C3-IN-7**.

# Synthesis of 2-(6-methoxy-3-methyl-4-oxo-4H-quinazolin-3-yl)-N-(p-tolyl)acetamide

The synthesis of **Akr1C3-IN-7** is based on the procedures outlined by Pippione et al. (2022) for the synthesis of novel AKR1C3 inhibitors.

**Experimental Workflow:** 





Click to download full resolution via product page

Figure 2: General synthetic workflow for Akr1C3-IN-7.

**Detailed Protocol:** 



- Step 1: Synthesis of 2-(2-chloroacetamido)-5-methoxybenzoic acid. To a solution of 2-amino-5-methoxybenzoic acid in an appropriate solvent (e.g., dioxane), chloroacetyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion, monitored by TLC. The product is isolated by precipitation and filtration.
- Step 2: Synthesis of 2-((methylamino)methyl)-6-methoxyquinazolin-4(3H)-one. The intermediate from Step 1 is reacted with an excess of methylamine in a suitable solvent under reflux. The reaction progress is monitored by TLC. The product is isolated by evaporation of the solvent and purification by column chromatography.
- Step 3: Synthesis of 2-(6-methoxy-3-methyl-4-oxo-4H-quinazolin-3-yl)-N-(p-tolyl)acetamide (**Akr1C3-IN-7**). The intermediate from Step 2 is dissolved in a polar aprotic solvent (e.g., DMF) and treated with a base (e.g., K<sub>2</sub>CO<sub>3</sub>) and 2-chloro-N-(p-tolyl)acetamide. The mixture is heated until the reaction is complete (monitored by TLC). The final product is isolated by extraction and purified by recrystallization or column chromatography.

## **AKR1C3 Inhibition Assay (Enzymatic)**

The potency of **Akr1C3-IN-7** against the AKR1C3 enzyme is determined by measuring the inhibition of the NADPH-dependent reduction of a substrate.

#### Protocol:

- Reagents and Materials:
  - Recombinant human AKR1C3 enzyme
  - NADPH
  - Substrate (e.g., 9,10-phenanthrenequinone)
  - Akr1C3-IN-7 (dissolved in DMSO)
  - Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
  - 96-well microplate
  - Microplate reader capable of measuring absorbance at 340 nm



#### Procedure:

- A reaction mixture containing the assay buffer, AKR1C3 enzyme, and NADPH is prepared.
- Akr1C3-IN-7 is added to the wells at various concentrations.
- The reaction is initiated by the addition of the substrate.
- The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.
- The initial reaction velocities are calculated.
- The percent inhibition for each concentration of Akr1C3-IN-7 is determined relative to a DMSO control.
- The IC<sub>50</sub> value is calculated by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic equation).

## **Cell Proliferation Assay**

The antiproliferative activity of **Akr1C3-IN-7** is assessed using a cell-based assay, such as the MTT or CellTiter-Glo assay.

Protocol (MTT Assay Example):

#### Cell Culture:

 22rv1 prostate cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

#### Procedure:

- Cells are seeded in a 96-well plate and allowed to adhere overnight.
- The culture medium is replaced with fresh medium containing various concentrations of Akr1C3-IN-7 (or DMSO as a vehicle control).
- The cells are incubated for a specified period (e.g., 72 hours).



- MTT reagent is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
- A solubilization solution (e.g., DMSO or a proprietary solution) is added to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm.
- Cell viability is calculated as a percentage of the vehicle-treated control.
- The IC<sub>50</sub> value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

### Conclusion

**Akr1C3-IN-7** is a valuable research tool for studying the role of AKR1C3 in various physiological and pathological processes, particularly in the context of castration-resistant prostate cancer. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics targeting androgen biosynthesis. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Akr1C3-IN-7 chemical structure and properties].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404006#akr1c3-in-7-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com